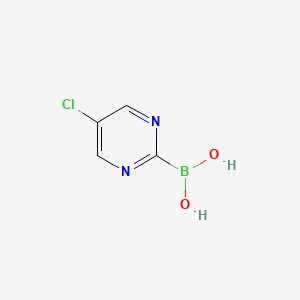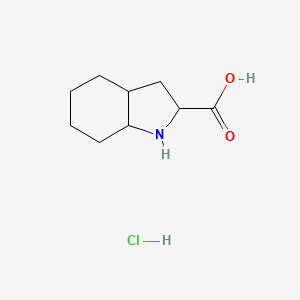
S-(5'-Adenosyl)-L-methionine (chloride dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride): is a biologically significant compound involved in various biochemical processes. It is a derivative of methionine and adenosine, playing a crucial role in methylation reactions within cells. This compound is essential for the synthesis of polyamines, which are vital for cell growth and differentiation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) typically involves the reaction of methionine with adenosine triphosphate (ATP) in the presence of specific enzymes such as methionine adenosyltransferase. The reaction conditions often require a buffered aqueous solution at a physiological pH, with the temperature maintained at around 37°C to mimic cellular conditions .
Industrial Production Methods: Industrial production of S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the enzymes required for the synthesis of the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) undergoes various chemical reactions, including:
Methylation: It acts as a methyl donor in numerous methylation reactions, transferring a methyl group to substrates such as DNA, RNA, proteins, and lipids.
Transmethylation: This reaction involves the transfer of a methyl group from S-(5’-Adenosyl)-L-methionine to an acceptor molecule, forming S-adenosylhomocysteine as a byproduct.
Common Reagents and Conditions: Common reagents used in these reactions include methyltransferases, which catalyze the transfer of methyl groups. The reactions typically occur under physiological conditions, with a pH range of 7.0-7.5 and a temperature of 37°C .
Major Products: The major product formed from the methylation reactions involving S-(5’-Adenosyl)-L-methionine is S-adenosylhomocysteine. This compound is subsequently hydrolyzed to homocysteine and adenosine .
Wissenschaftliche Forschungsanwendungen
S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a methyl donor in synthetic organic chemistry to study methylation reactions and their mechanisms.
Biology: The compound is crucial for studying gene expression regulation through DNA and RNA methylation.
Medicine: It is investigated for its potential therapeutic effects in treating liver diseases, depression, and osteoarthritis due to its role in methylation and polyamine synthesis.
Industry: S-(5’-Adenosyl)-L-methionine is used in the production of dietary supplements and pharmaceuticals.
Wirkmechanismus
The mechanism of action of S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) involves its role as a methyl donor in methylation reactions. It interacts with methyltransferases to transfer a methyl group to various substrates, influencing gene expression, protein function, and lipid metabolism. The compound’s molecular targets include DNA, RNA, proteins, and lipids, and it is involved in pathways such as the methionine cycle and polyamine synthesis .
Vergleich Mit ähnlichen Verbindungen
S-adenosylhomocysteine: A byproduct of methylation reactions involving S-(5’-Adenosyl)-L-methionine.
S-adenosylmethioninamine: A decarboxylated form of S-(5’-Adenosyl)-L-methionine involved in polyamine synthesis.
Uniqueness: S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) is unique due to its dual role as a methyl donor and a precursor for polyamine synthesis. This dual functionality makes it indispensable in various biochemical processes, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C15H25Cl3N6O5S |
|---|---|
Molekulargewicht |
507.8 g/mol |
IUPAC-Name |
(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride;dihydrochloride |
InChI |
InChI=1S/C15H22N6O5S.3ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;;;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1H |
InChI-Schlüssel |
KBAFOJZCBYWKPU-UHFFFAOYSA-N |
Kanonische SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12503945.png)
![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12503949.png)
![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B12503965.png)
![3-(4-fluorophenyl)-1-(8-imino-8,9-dihydro-7H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B12503973.png)


![(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine](/img/structure/B12503990.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide](/img/structure/B12503991.png)

![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12504003.png)


methyl}-1H-tetrazole](/img/structure/B12504015.png)
![3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12504022.png)
